molecular formula C9H18N2 B1140388 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane CAS No. 76272-56-5

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane

Cat. No.: B1140388
CAS No.: 76272-56-5
M. Wt: 154.25 g/mol
InChI Key: HTZWHTQVHWHSHN-MGURRDGZSA-N
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Description

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is a bicyclic amine compound with the molecular formula C9H18N2 It is characterized by its unique structure, which includes a bicyclo[331]nonane framework with an amine group at the 3-position and a methyl group at the 9-position

Properties

CAS No.

76272-56-5

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3/t7?,8-,9?/m0/s1

InChI Key

HTZWHTQVHWHSHN-MGURRDGZSA-N

SMILES

CN1C2CCCC1CC(C2)N

Isomeric SMILES

CN1[C@H]2CCCC1CC(C2)N

Canonical SMILES

CN1C2CCCC1CC(C2)N

Synonyms

β-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane;  Granisetron Impurity E (free base); 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane can be achieved through several methods. One common approach involves the reaction of a bicyclic ketone with an amine under reductive amination conditions. For example, the reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired amine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its endo configuration and amine functionality make it a valuable compound for various synthetic and research applications .

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